molecular formula C10H7F2NO2 B1418925 8-(Difluoromethoxy)-4-quinolinol CAS No. 629644-63-9

8-(Difluoromethoxy)-4-quinolinol

Cat. No.: B1418925
CAS No.: 629644-63-9
M. Wt: 211.16 g/mol
InChI Key: SRFOMGCGOPIZPN-UHFFFAOYSA-N
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Description

8-(Difluoromethoxy)-4-quinolinol is a chemical compound characterized by its unique structure, which includes a quinoline ring system substituted with a difluoromethoxy group at the 8th position

Mechanism of Action

Target of Action

The primary target of 8-(Difluoromethoxy)-4-quinolinol is the human immunodeficiency virus (HIV). It has been identified as a potent and selective inhibitor of HIV-1 transcription . The compound interacts with the virus, inhibiting its replication and thus playing a crucial role in controlling the progression of the disease .

Mode of Action

This compound interacts with its target, HIV, by inhibiting the virus’s replication process. This is achieved by interfering with the transcriptional level of the virus, thereby preventing the virus from multiplying and spreading . This interaction results in a decrease in the viral load within the host, slowing the progression of the disease.

Biochemical Pathways

It is known that the compound interferes with the transcription process of hiv, which is a crucial step in the viral replication cycle . By inhibiting this process, this compound disrupts the normal functioning of the virus, leading to a decrease in viral replication and spread.

Pharmacokinetics

It is known that the rate of uptake and elimination of similar compounds is largely driven by their blood solubility

Result of Action

The primary result of the action of this compound is the inhibition of HIV replication. This leads to a decrease in the viral load within the host, which can slow the progression of the disease and potentially improve the clinical outcome for the patient .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Difluoromethoxy)-4-quinolinol typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-(Difluoromethoxy)-4-quinolinol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically involve the use of strong bases or nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological and chemical activities.

Scientific Research Applications

Chemistry: In chemistry, 8-(Difluoromethoxy)-4-quinolinol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is employed as a tool to study various biological processes. It can act as a probe to investigate enzyme activities, receptor binding, and cellular signaling pathways.

Medicine: this compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been explored for their antiviral, antibacterial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

  • 8-(Fluoromethoxy)-4-quinolinol

  • 8-(Chloromethoxy)-4-quinolinol

  • 8-(Bromomethoxy)-4-quinolinol

Uniqueness: 8-(Difluoromethoxy)-4-quinolinol stands out due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties compared to its mono-substituted counterparts

Properties

IUPAC Name

8-(difluoromethoxy)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-2-6-7(14)4-5-13-9(6)8/h1-5,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFOMGCGOPIZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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